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Compound of Interest

3-Amino-2-phenyl-4(3H)-
Compound Name:
quinazolinone

Cat. No.: B155341

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of molecular docking studies of quinazolinone derivatives against
various enzymatic targets implicated in cancer, neurodegenerative diseases, and metabolic
disorders. The following sections present quantitative data from recent studies, detail the
experimental methodologies, and visualize the computational workflows.

Comparative Docking Performance of
Quinazolinone Derivatives

The following tables summarize the quantitative data from several in silico docking studies,
showcasing the binding affinities of various quinazolinone derivatives against their respective
target enzymes.

Table 1: Quinazolinone Derivatives as Anticancer Agents
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Table 2: Quinazolinone Derivatives as Inhibitors of
Neurological and Metabolic Enzymes
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. Binding
Target Derivative/C .
Ki (nM) IC50 (pM) Energy Reference
Enzyme ompound
(kcal/mol)
Acetylcholine  Compound 7-
_ 0.68-23.01 [5](6]
sterase series
Compound
2.97 -8.7 [7]
4c
Compound
5.86 -8.4 [7]
4h
Butyrylcholin Compound 7-
_ 1.01-29.56 [5][6]
esterase series
- Compound 7-
. . 19.28-135.88 [5][6]
Glycosidase series
Carbonic Compound 7-
_ 10.25-126.05 [5][6]
Anhydrase | series
Carbonic Compound 7-
_ 13.46-178.35 [5][6]
Anhydrase lI series
, 117.07 (KI),
Tyrosinase Q1 103 +2 - [8]
423.63 (KIS)

Experimental Protocols

This section details the methodologies employed in the cited docking studies, providing a

framework for reproducibility and further investigation.

Molecular Docking against AKT1[1]

o Software: PyRx virtual screening 3D tool.

o Target Preparation: A three-dimensional model of the target protein, Homo sapiens AKT1,

was used.
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» Ligand Preparation: A series of novel quinazolinone derivatives (2—13) were synthesized and
prepared for docking.

e Docking Procedure: The synthesized compounds were docked to the 3D model of AKT1.
Nine conformers were considered for each ligand-protein complex. The most energetically
favorable binding mode was selected to identify the best-docked compound.

Molecular Docking against COX-2[2]

e Ligand Optimization: 30 quinazolinone derivatives with various aromatic substituents were
designed and optimized using the DFT-B3LYP-6-31G(d,p) level of theory.

e Docking and Simulation: Molecular docking and molecular dynamics simulations (100 ns)
were performed to assess the binding affinity and stability of the derivatives within the COX-2
active site.

» Binding Energy Calculation: The molecular mechanics Poisson—Boltzmann surface area
(MM/PBSA) analysis was used to calculate the binding energy.

Molecular Docking against PI(3)K[3]

» Software: Molegro Virtual Docker (MVD).

o Objective: To understand the interactions of newly synthesized quinazolinone-thiazolidinone
hybrids with the active binding site of the PI(3)K receptor.

Molecular Docking against PARP-1[4]

» Software: Schrodinger 2016 software.
e Ligands: Synthesized quinazolinone derivatives.
o Objective: To screen the synthesized compounds for their PARP-1 binding affinities.

o ADME Studies: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies
were performed using the QikProp tool of the Schrodinger software.
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Molecular Docking against Acetylcholinesterase (AChE)

[7]

¢ Objective: To investigate the binding of newly synthesized quinazolinone derivatives to
AChE.

¢ Kinetic Study: A kinetic study was performed to determine the type of inhibition (mixed-type

for compounds 4c and 4h).

o Docking Analysis: The study analyzed the binding energy and hydrogen bond interactions of
the compounds within the binding pocket of AChE.

Visualizing the Computational Workflow

The following diagrams illustrate the typical workflows and conceptual relationships in the
described molecular docking studies.
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A generalized workflow for molecular docking studies.
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Inhibition of the AKT1 signaling pathway by quinazolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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